4-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride
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Overview
Description
4-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C14H12FN3O5S and a molecular weight of 353.33 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride typically involves multiple steps, including nitration, sulfonylation, and urea formation. The process begins with the nitration of benzene derivatives to introduce the nitro group, followed by sulfonylation to attach the sulfonyl fluoride group. The final step involves the formation of the urea linkage through a reaction with an appropriate isocyanate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation, particularly at the benzylic position.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products include derivatives with different nucleophiles replacing the sulfonyl fluoride group.
Reduction: The primary product is the corresponding amine.
Oxidation: Products include oxidized derivatives at the benzylic position.
Scientific Research Applications
4-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. This inhibition is often mediated through the formation of a covalent bond with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Nitrophenyl)ureido)benzenesulfonyl chloride
- 4-(3-(4-Nitrobenzyl)ureido)benzenesulfonamide
- 4-(3-(4-Nitrobenzyl)ureido)benzenesulfonic acid
Uniqueness
4-(3-(4-Nitrobenzyl)ureido)benzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring selective inhibition of enzymes and other biological targets .
Properties
CAS No. |
21315-99-1 |
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Molecular Formula |
C14H12FN3O5S |
Molecular Weight |
353.33 g/mol |
IUPAC Name |
4-[(4-nitrophenyl)methylcarbamoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H12FN3O5S/c15-24(22,23)13-7-3-11(4-8-13)17-14(19)16-9-10-1-5-12(6-2-10)18(20)21/h1-8H,9H2,(H2,16,17,19) |
InChI Key |
NHSKKWTWNGLMSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)[N+](=O)[O-] |
Origin of Product |
United States |
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